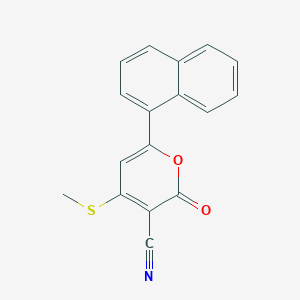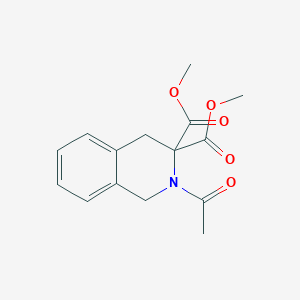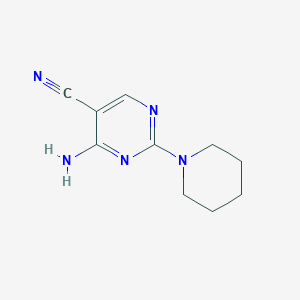![molecular formula C13H15NO3S B179760 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one CAS No. 122080-99-3](/img/structure/B179760.png)
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one is a chemical compound with the linear formula C13H15NO3S . It has a molecular weight of 265.33 . The IUPAC name for this compound is 3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.2.0]heptan-6-one .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.2.0]heptanes has been achieved through a two-step process involving the reduction of spirocyclic oxetanyl nitriles . Another method utilizes common chemicals like benzaldehyde, allylamine, and cinnamic acid via intramolecular [2+2]-photochemical cyclization . An efficient approach to synthesize various substituted 3-azabicyclo[3.2.0]heptane-derived building blocks based on [3+2] cycloaddition of cyclobut-1-eneraboxylic acid ester and in situ generated azomethine ylide was also developed .Molecular Structure Analysis
The InChI code for 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one is 1S/C13H15NO3S/c1-9-2-4-11(5-3-9)18(16,17)14-7-10-6-13(15)12(10)8-14/h2-5,10,12H,6-8H2,1H3 .Chemical Reactions Analysis
The core of 3-azabicyclo[3.2.0]heptanes has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Scientific Research Applications
Bridged Bicyclic Morpholines as Medicinal Building Blocks
Bridged bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane and 6-oxa-3-azabicyclo[3.1.1]heptane, are pivotal in medicinal chemistry research. These compounds are significant due to their achiral nature and similar lipophilicity to morpholine. Their synthesis involves inexpensive starting materials and straightforward chemistry, making them accessible for further medicinal applications (Walker et al., 2012); (Wishka et al., 2011).
Construction of Carbocyclic Nucleosides
The thermal reaction of N-substituted 2-azabicyclo[2.2.1]hept-5-en-3-one with tosyl azide facilitates the stereoselective introduction of aziridine moieties, leading to the facile construction of 6-azabicycln[3.1.0]hexane. This process is crucial for developing 2',3'-epimino-carbocyclic nucleosides, highlighting the compound's role in nucleoside synthesis (Ishikura et al., 2003).
Applications in Drug Discovery
Substituted 3-azabicyclo[3.2.0]heptanes are considered advanced building blocks in drug discovery. A rapid two-step synthesis using common chemicals like benzaldehyde, allylamine, and cinnamic acid, showcases their potential in pharmaceutical research, especially through [2+2]-photochemical cyclization (Denisenko et al., 2017).
Synthesis of Azabicycloheptanes as Pharmacophores
A novel multicomponent cascade reaction has been developed to synthesize strained 3-azabicyclo[3.2.0]heptane derivatives. These derivatives are important pharmacophores, indicating their significance in the development of new pharmaceuticals (Kriis et al., 2010).
Mechanism of Action
While the specific mechanism of action for 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one is not mentioned in the search results, it’s worth noting that the 3-azabicyclo[3.2.0]heptanes have been used as a core in the structure of the antihistamine drug Rupatidine .
It is stable in acetonitrile, dimethyl sulfoxide, and chloroform even under prolonged heating .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.2.0]heptan-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-9-2-4-11(5-3-9)18(16,17)14-7-10-6-13(15)12(10)8-14/h2-5,10,12H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXWWLRSSOSHIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(=O)C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619553 |
Source


|
| Record name | 3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.2.0]heptan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one | |
CAS RN |
122080-99-3 |
Source


|
| Record name | 3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.2.0]heptan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

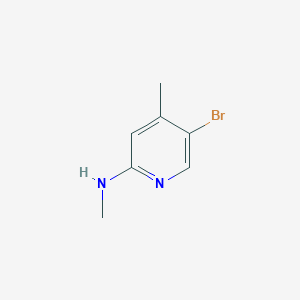

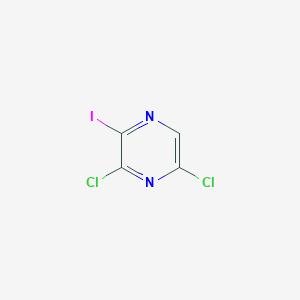
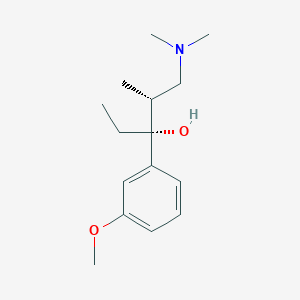
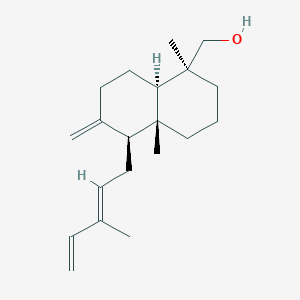


![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)
